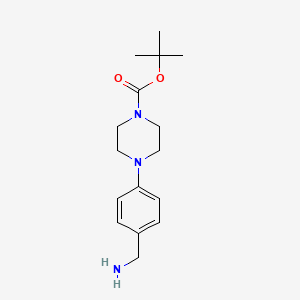

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Descripción general

Descripción

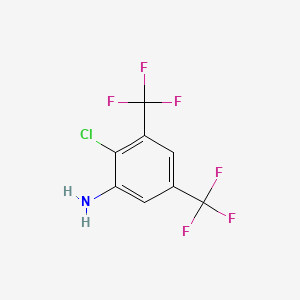

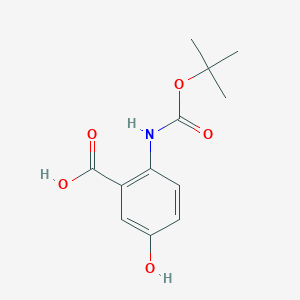

The compound tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and an aminomethylphenyl substituent. Piperazine derivatives are known for their versatility in medicinal chemistry due to their ability to act as building blocks for various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, which can be removed under acidic conditions. The aminomethylphenyl moiety can serve as a linker or a functional group that can interact with biological targets.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions, starting from simple piperazine or substituted piperazine precursors. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . These methods often involve reactions such as amination, acylation, and substitution, which are typical in the synthesis of piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (FT-IR), as well as X-ray diffraction (XRD) studies . For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, showing the compound crystallized in the monoclinic crystal system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including hydrogen bonding and π–π stacking interactions, which are important for the formation of crystal structures and potentially for binding to biological targets . The presence of functional groups such as the aminomethyl group can facilitate further chemical modifications, allowing for the synthesis of a wide range of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The steric effects of the tert-butyl group and the electronic properties of substituents like the aminomethylphenyl group play a significant role in these properties. The properties of these compounds can be studied using DFT calculations, which provide insights into the molecular electrostatic potential and frontier molecular orbitals . These studies are essential for predicting the behavior of these compounds in biological systems and for designing new derivatives with desired properties.

Aplicaciones Científicas De Investigación

Synthesis Methods

Synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate : Synthesized with a 52% yield using inexpensive materials like CuI, ethylene glycol, and potassium phosphate. This compound is crucial as an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Synthesis involving tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate : A condensation reaction was used for synthesis, followed by characterization through various spectroscopic methods and single crystal XRD data. The compound showed moderate antibacterial and anthelmintic activity (C. Sanjeevarayappa et al., 2015).

Structural and Chemical Properties

Crystal Structure Analysis : A study on tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate revealed its unique chemistry, including a pharmacologically useful core and a sterically congested piperazine derivative (Ashwini Gumireddy et al., 2021).

Molecular Structure and DFT Calculations : tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was examined using X-ray diffraction and DFT calculations, showing insights into molecular electrostatic potential and stability (Zhi-Ping Yang et al., 2021).

Biological and Industrial Applications

Anticorrosive Behaviour : tert-Butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive properties for carbon steel in 1M HCl, with high inhibition efficiency and strong adsorption on metal surfaces (B. Praveen et al., 2021).

Anti-malarial Agents : Certain piperazine derivatives, including tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, have shown anti-malarial activity. Their crystal structures were analyzed to understand the molecular interactions and activities (W. Cunico et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXMFUXVXBAVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377163 | |

| Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate | |

CAS RN |

852180-47-3 | |

| Record name | 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![2-[3-(3-chlorophenyl)phenyl]acetic Acid](/img/structure/B1271414.png)